Source-Dependent Specific Activity and Purity: A Direct Comparison of Baker's Yeast and C. utilis Invertase
The choice between Invertin sourced from baker's yeast (S. cerevisiae) and that from Candida utilis results in a clear trade-off between catalytic efficiency and tolerance to acidic environments. Baker's yeast invertase (Grade VII) offers a higher minimum specific activity (≥300 units/mg) compared to C. utilis invertase (Grade X), which has a reported specific activity of ≥300 units/mg but is also available in lower grades (200-300 units/mg). Crucially, C. utilis invertase operates optimally at a more acidic pH of 3.5-4.0 , whereas baker's yeast invertase has an optimum pH of 4.5 . This pH difference of 0.5-1.0 units can be critical for processes that are sensitive to acid conditions. Furthermore, the molecular weight differs significantly: the C. utilis enzyme is a 300 kDa glycoprotein dimer , while the baker's yeast enzyme consists of 60,000 D subunits [1], which may influence downstream processing and filtration characteristics.
| Evidence Dimension | Specific Activity and Optimum pH |
|---|---|
| Target Compound Data | Invertin from baker's yeast: ≥300 units/mg solid; Optimum pH 4.5 at 55°C. |
| Comparator Or Baseline | Invertin from C. utilis (Grade X): ≥300 units/mg solid; Optimum pH 3.5-4.0. |
| Quantified Difference | Minimum specific activity is equivalent, but the optimum pH differs by at least 0.5 units, with C. utilis being more acidophilic. |
| Conditions | Activity assay: 1 unit = hydrolysis of 1.0 μmole sucrose/min at pH 4.5, 55°C. pH optimum determined for each respective enzyme source. |
Why This Matters
This directs selection based on process pH: choose C. utilis invertase for more acidic processes to achieve optimal activity without pH adjustment, or choose baker's yeast invertase for standard conditions or when higher specific activity is prioritized.
- [1] Cenmed. (n.d.). INVERTASE FROM BAKERS YEAST (C005B-087673). Retrieved from https://cenmed.com/invertase-from-baker-s-yeast-s-cerevisiae--c15-1289-997/ View Source
